Fmoc-2-D-Pal-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Mechanism of Action
- Fmoc-2-D-Pal-OH primarily targets amino groups (NH₂) in peptides during solid-phase peptide synthesis (SPPS) .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Fmoc-2-D-Pal-OH plays a role in biochemical reactions, particularly as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Cellular Effects
In the cellular context, this compound has been found to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage . These effects highlight the compound’s potential impact on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, and it is rapidly removed by base . This process prevents the amine from reacting with the substrate, thereby influencing the overall biochemical reaction .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) .
Metabolic Pathways
Given its role as a protecting group for amines, it is likely to be involved in pathways related to amine metabolism .
Subcellular Localization
One study suggests that a fusion protein of this compound and green fluorescent protein was specifically localized in the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Moiety: This can be achieved through various methods, including the use of Grignard reagents or other carboxylation reactions.
Pyridine Ring Introduction: The pyridine ring can be introduced through nucleophilic substitution or other aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as HPLC (High-Performance Liquid Chromatography).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridine ring and the Fmoc group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to deprotected amines.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Industry
Material Science: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thienyl)propanoic acid: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid provides unique electronic properties and potential for specific interactions in biological systems, distinguishing it from similar compounds with different aromatic rings.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-OAQYLSRUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.